Oseltamivir phosphate
Übersicht
Beschreibung
Oseltamivir Phosphate, commercially known as Tamiflu, is an antiviral medication used for the treatment and prevention of influenza A and B. As a prodrug, it is metabolized to its active form, oseltamivir carboxylate, which inhibits the influenza virus neuraminidase enzyme, crucial for viral replication.
Synthesis Analysis
Several strategies have been developed for the synthesis of Oseltamivir Phosphate. Notably, a formal total synthesis utilized a copper-catalyzed asymmetric three-component reaction strategy, and another employed L-glutamic acid as a chiral source. These methods demonstrate the chemical versatility and complexity in synthesizing Oseltamivir Phosphate, highlighting both the challenges and innovations in pharmaceutical synthesis (Alagiri et al., 2013).
Molecular Structure Analysis
The molecular structure of Oseltamivir Phosphate has been elucidated through various spectroscopic techniques, including X-ray crystallography. The detailed molecular insights provided by these studies have been essential for understanding the drug's mechanism of action at the atomic level (Naumov et al., 2013).
Chemical Reactions and Properties
Oseltamivir Phosphate's synthesis involves several key chemical reactions, including regioselective and stereoselective nucleophilic replacements. These reactions are critical for achieving the desired stereochemistry essential for the drug's antiviral activity. Furthermore, the drug's stability under various conditions has been thoroughly investigated, providing vital information for its formulation and storage (Nie et al., 2009).
Wissenschaftliche Forschungsanwendungen
Activation and Impairment in Carboxylesterase 1 Variants : Oseltamivir phosphate, used in treating Influenzavirus A and B, requires conversion to its active metabolite by carboxylesterase 1 (CES1). Two CES1 variants can significantly impair this conversion, potentially affecting therapeutic efficacy (Zhu & Markowitz, 2009).
Altered Properties in Influenza Virus with Reduced Sensitivity : Viruses with reduced sensitivity to the active metabolite of Oseltamivir phosphate show compromised infectivity and replicative ability. Such mutations can significantly affect the virus's fitness and clinical impact (Carr et al., 2002).
Pharmacokinetics in Diverse Populations : Oseltamivir's pharmacokinetics, including its conversion to the active metabolite, exhibit dose-proportional characteristics across diverse populations, including children, adults, and patients with renal or hepatic impairment (Davies, 2010).
Environmental Impact : The active metabolite of Oseltamivir phosphate has been detected in sewage and river water, raising concerns about its environmental impact and potential ecotoxicological risks during influenza outbreaks (Ghosh et al., 2009).
Brain Penetration and Inflammation : Studies indicate that inflammation can increase the brain penetration of Oseltamivir and its metabolite, which might explain certain central nervous system side effects (Oshima et al., 2009).
Synthetic Development : The synthesis and process research for Oseltamivir phosphate, highlighting the challenges and innovations in its production, have been extensively studied. This includes routes from (-)-shikimic acid and other strategies for large-scale production (Abrecht et al., 2004).
Degradation in Surface Water : Research shows that Oseltamivir's active drug can persist in water samples, with microbial processes playing a significant role in its degradation, highlighting the importance of environmental considerations in its use (Accinelli et al., 2007).
Potential Treatment for Immune Thrombocytopenia : An innovative application of Oseltamivir phosphate was observed in treating a chronic immune thrombocytopenia patient, suggesting a novel approach for this condition's management (Shao et al., 2015).
Effect on Canine Mammary Cancer Cell Aggressiveness : Studies on canine mammary tumor cells indicate that Oseltamivir phosphate can alter the sialylation pattern of tumors, impacting tumor aggressiveness. This suggests potential implications in oncology research (de Oliveira et al., 2015).
Stability Study in Pharmaceutical Formulation : Research on Oseltamivir phosphate's stability in various pharmaceutical formulations, including oral suspensions, has led to advancements in ensuring its effectiveness and shelf life (Hasson, 2022).
Ion Selective Electrode Method for Determination : The development of new methods for determining Oseltamivir phosphate concentration in pharmaceuticals, such as ion selective electrodes, contributes to quality control and counteract counterfeit drugs (Hamza et al., 2017).
HPLC Method for Determination in Pharmaceuticals : High-performance liquid chromatography (HPLC) methods have been developed for the rapid determination of Oseltamivir phosphate in pharmaceuticals, crucial for quality control and therapeutic monitoring (Joseph-Charles et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUMBJQJWIWGJ-ONAKXNSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044230 | |
Record name | Oseltamivir phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oseltamivir phosphate | |
CAS RN |
204255-11-8 | |
Record name | Oseltamivir phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204255-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oseltamivir phosphate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204255118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oseltamivir phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethyl-propoxy)-cyclohex-1-ene carboxylic acid ethyl ester phosphoric acid salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSELTAMIVIR PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3O49NGEZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.